What is the chemical structure of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride
What is the chemical structure of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride
An in-depth technical analysis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride requires a multidisciplinary approach, bridging structural chemistry, stereoselective synthetic methodology, and pharmacological application. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, providing the mechanistic causality behind its synthesis and its strategic utility in modern drug development.
Structural Deconstruction & Physicochemical Profiling
3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride (CAS: 1193390-55-4)[1] is a highly versatile, aliphatic-heteroaromatic primary amine. Structurally, it consists of a chiral center (C1) flanked by a thiophene ring and an isobutyl chain, terminating in a primary amine stabilized as a hydrochloride salt.
In medicinal chemistry, this scaffold is highly prized. The thiophene acts as a metabolically robust bioisostere for a phenyl ring, while the isobutyl chain mimics the lipophilic side chain of the amino acid leucine, making it an excellent pharmacophore for anchoring into deep hydrophobic pockets of target proteins (e.g., GPCRs or proteases).
Table 1: Physicochemical & Structural Properties
| Property | Value | Structural Significance |
| Chemical Formula | C9H16ClNS[2] | Represents the HCl salt form; ensures solid-state stability. |
| Molecular Weight | 205.75 g/mol [2] | Low molecular weight (Fragment-like), ideal for lead optimization. |
| Exact Mass (Free Base) | 169.0925 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors / Acceptors | 3 (NH3+) / 1 (S) | Facilitates critical salt-bridge formations with Asp/Glu residues. |
| Topological Polar Surface Area | ~54.3 Ų (Salt) | Favorable for membrane permeability and blood-brain barrier penetration. |
Stereoselective Synthetic Methodology: The Ellman Protocol
While racemic mixtures of this compound can be accessed via standard reductive amination of the corresponding ketone, modern drug development mandates enantiopure building blocks. To achieve >99% enantiomeric excess (ee), the gold-standard methodology utilizes Ellman’s auxiliary (tert-butanesulfinamide)[3].
The following protocol details the synthesis of the enantiopure amine, designed as a self-validating system where each step provides immediate orthogonal feedback to the synthetic chemist.
Step 1: Imine Condensation (Water Scavenging)
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Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Titanium(IV) ethoxide[Ti(OEt)4] (2.0 eq), anhydrous THF.
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Procedure: Dissolve the aldehyde and sulfinamide in THF. Add Ti(OEt)4 dropwise at room temperature. Stir for 12 hours. Quench with brine, filter the resulting TiO2 salts through Celite, and concentrate the organic layer.
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Causality & Logic: Water is a byproduct of imine formation. Ti(OEt)4 is selected because it acts dually as a Lewis acid to activate the aldehyde and as an irreversible water scavenger. This drives the equilibrium entirely to the product without hydrolyzing the sensitive sulfinamide auxiliary[4].
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Self-Validation: TLC (Hexane/EtOAc 7:3) will show the disappearance of the highly UV-active aldehyde and the appearance of a slower-eluting, distinct imine spot.
Step 2: Diastereoselective Grignard Addition
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Reagents: Isobutylmagnesium bromide (iBuMgBr) (2.0 eq, 2M in THF), anhydrous THF, -78 °C.
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Procedure: Cool the imine solution to -78 °C. Add iBuMgBr dropwise. Stir for 4 hours, allowing the reaction to slowly warm to -20 °C. Quench with saturated aqueous NH4Cl.
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Causality & Logic: The stereocenter is established here. The bulky tert-butyl group on the sulfinyl sulfur coordinates with the magnesium of the Grignard reagent, forming a rigid six-membered Zimmerman-Traxler transition state. This steric bulk completely blocks one face of the imine, forcing the isobutyl nucleophile to attack exclusively from the less hindered face, yielding exceptional diastereoselectivity (de >95%)[5].
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Self-Validation: LC-MS monitoring will show a mass shift from the imine [M+H]+ to the saturated sulfinamide [M+H+2]+.
Step 3: Acidic Cleavage & Salt Precipitation
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Reagents: 4M HCl in Dioxane (3.0 eq), Methanol (co-solvent).
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Procedure: Dissolve the purified sulfinamide in a 1:1 mixture of Dioxane/MeOH. Add 4M HCl in Dioxane at 0 °C. Stir for 2 hours. Concentrate the solvent under reduced pressure, then triturate with cold diethyl ether.
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Causality & Logic: The acidic conditions cleave the sulfinyl group. Dioxane is chosen deliberately: it solubilizes the starting material, but the resulting highly polar primary amine hydrochloride is insoluble in non-polar ethereal solvents.
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Self-Validation: The reaction is visually self-validating. As the deprotection reaches completion, the target 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride precipitates out of solution as a pristine white solid, allowing isolation by simple filtration and bypassing tedious aqueous workups[6].
Mechanistic Pathway Visualization
The following diagram maps the logical progression of the stereoselective synthesis, highlighting the transition from achiral starting materials to the final chiral hydrochloride salt.
Figure 1: Stereoselective synthetic workflow for 3-Methyl-1-(thiophen-2-yl)butan-1-amine HCl via Ellman's auxiliary.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized batch before deployment in biological assays or downstream coupling, the following orthogonal analytical parameters must be met.
Table 2: Quality Control Parameters & Expected Baselines
| Parameter | Analytical Technique | Expected Observation / Baseline |
| Structural Identity | 1H NMR (400 MHz, DMSO-d6) | δ ~8.5 (br s, 3H, NH3+), ~7.5 (dd, 1H, thiophene), ~7.2 (m, 2H, thiophene), ~4.5 (m, 1H, CH-N), ~1.8-1.4 (m, 3H, isobutyl CH2-CH), 0.9 (d, 6H, 2xCH3). |
| Mass Confirmation | LC-MS (ESI+) | m/z [M+H]+ = 170.1 (Detects the free base + proton). |
| Chemical Purity | RP-HPLC (UV 254 nm) | >98% Area Under Curve (AUC), single sharp peak. |
| Optical Purity | Chiral HPLC | Enantiomeric excess (ee) >99%, baseline resolution of (R)/(S) peaks. |
Pharmacological Utility in Drug Design
The integration of 3-Methyl-1-(thiophen-2-yl)butan-1-amine into a drug discovery pipeline offers distinct advantages:
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Metabolic Shielding: Benzene rings are highly susceptible to para-hydroxylation by Cytochrome P450 enzymes. Substituting benzene with a thiophene ring often mitigates this metabolic liability while retaining similar spatial geometry (bioisosterism).
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Hydrophobic Anchoring: The isobutyl tail provides significant van der Waals interactions. In kinase inhibitor design, this moiety is frequently utilized to occupy the "hydrophobic pocket II" adjacent to the ATP-binding site, drastically increasing target affinity.
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Vectorized Coupling: The primary amine serves as a highly reactive nucleophile, allowing for rapid late-stage diversification via amide coupling, reductive amination, or urea formation, making it an ideal building block for combinatorial libraries.
Sources
- 1. 224453-38-7|(S)-1-(Thiophen-2-yl)but-3-en-1-amine|BLD Pharm [bldpharm.com]
- 2. evitachem.com [evitachem.com]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
